2-Phenyl-1,3-dioxan-5-ol

Catalog No.
S749713
CAS No.
1708-40-3
M.F
C10H12O3
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-1,3-dioxan-5-ol

CAS Number

1708-40-3

Product Name

2-Phenyl-1,3-dioxan-5-ol

IUPAC Name

2-phenyl-1,3-dioxan-5-ol

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2

InChI Key

BWKDAAFSXYPQOS-UHFFFAOYSA-N

SMILES

C1C(COC(O1)C2=CC=CC=C2)O

solubility

slightly soluble in water; soluble in oils
miscible at room temperature (in ethanol)

Canonical SMILES

C1C(COC(O1)C2=CC=CC=C2)O

The exact mass of the compound 2-Phenyl-1,3-dioxan-5-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97343. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

2-Phenyl-1,3-dioxan-5-ol (CAS 1708-40-3), commonly known as 1,3-O-benzylideneglycerol, is a highly regioselective glycerol building block that strictly protects the primary (1,3) hydroxyl groups, leaving the secondary (2-OH) position available for functionalization. In industrial and laboratory procurement, it is the definitive precursor for synthesizing 2-monoglycerides, symmetrical triglycerides, and functionalized polycarbonates. Unlike more common protected glycerols, its benzylidene acetal is stable to many basic and mildly acidic conditions but can be efficiently cleaved via catalytic hydrogenolysis, ensuring orthogonal deprotection in complex, acid-sensitive syntheses [1],[2].

Substituting 2-Phenyl-1,3-dioxan-5-ol with the more common and economical solketal (1,2-O-isopropylideneglycerol) fundamentally alters the regiochemistry of the target molecule. Solketal strictly exposes the primary 3-hydroxyl group, leading to asymmetric 1-substituted derivatives. For buyers requiring symmetric 2-substituted architectures—such as 2-monoglycerides or symmetric dendrimer cores—solketal is chemically unviable. Furthermore, attempting to use unprotected glycerol results in statistical mixtures of mono-, di-, and tri-substituted products, requiring prohibitive chromatographic separation and drastically reducing the yield of the desired symmetric isomer[1], [2].

Regioselective 2-OH Availability vs. Solketal

1,3-O-Benzylideneglycerol exclusively leaves the sterically hindered secondary (2-OH) position available for functionalization, enabling the direct synthesis of 2-monoglycerides and symmetric dendrimer cores. In contrast, the industry-standard protected glycerol, solketal, exclusively exposes the primary 3-OH group. When synthesizing specific lipid conjugates or symmetric architectures, 1,3-O-benzylideneglycerol provides 100% regioselectivity for the 2-position, whereas solketal strictly yields asymmetric 1-substituted architectures [1], [2].

Evidence DimensionRegiochemical availability for functionalization
Target Compound Data100% availability of the secondary (2-OH) position
Comparator Or BaselineSolketal (100% availability of the primary 3-OH position)
Quantified DifferenceComplete inversion of regioselectivity from primary to secondary hydroxyl
ConditionsStandard esterification/etherification conditions

Buyers requiring symmetric lipid structures or 2-substituted prodrugs cannot use solketal and must procure this specific 1,3-protected isomer.

Orthogonal Deprotection via Catalytic Hydrogenolysis

The benzylidene acetal of 2-Phenyl-1,3-dioxan-5-ol is robust against many basic conditions but is efficiently cleaved via catalytic hydrogenolysis. In the synthesis of complex poly(glycerol-succinic acid) dendrimers, hydrogenolysis of the 1,3-O-benzylidene groups proceeds in 93–95% yield without disturbing the acid-labile succinate ester linkages [1]. Solketal, an acetonide, requires acidic hydrolysis for deprotection, which would simultaneously degrade ester-linked polymer backbones or acid-sensitive prodrugs.

Evidence DimensionPolymer backbone retention during deprotection
Target Compound Data>93% yield of intact deprotected dendrimer via hydrogenolysis
Comparator Or BaselineSolketal (acetonide deprotection requires acid, causing ester hydrolysis)
Quantified DifferencePrevents backbone degradation in acid-sensitive molecules
Conditions50 psi H2, 10% Pd/C in THF/MeOH vs. standard acidic aqueous cleavage

Essential for process chemists building complex, acid-labile macromolecules or prodrugs where standard acetonide deprotection would destroy the product.

Exclusive Precursor for 6-Membered Cyclic Carbonate Monomers

1,3-O-Benzylideneglycerol is the required starting material for synthesizing 5-benzyloxy-1,3-dioxan-2-one, a 6-membered cyclic carbonate monomer used in ring-opening polymerization (ROP). The 1,3-diol arrangement (achieved after benzylating the 2-OH and removing the benzylidene group) allows cyclization with ethyl chloroformate in 67% yield [1]. 1,2-protected glycerols like solketal cannot form this 6-membered ring, instead forming 5-membered cyclic carbonates which exhibit vastly different, often less favorable, ROP thermodynamics.

Evidence DimensionRing size and ROP suitability of derived carbonate
Target Compound DataYields 6-membered cyclic carbonate (5-benzyloxy-1,3-dioxan-2-one)
Comparator Or BaselineSolketal derivatives (yield 5-membered cyclic carbonates)
Quantified DifferenceEnables thermodynamically favorable ROP to aliphatic polycarbonates
ConditionsReaction with ethyl chloroformate and TEA, followed by Sn(oct)2 catalyzed ROP

Procurement of this compound is a strict prerequisite for materials scientists developing functionalizable, biodegradable polycarbonates via 6-membered ring ROP.

Synthesis of 2-Monoglycerides and Structured Lipids

Because 1,3-O-Benzylideneglycerol exclusively exposes the 2-OH group, it is the optimal precursor for synthesizing 2-monoglycerides and symmetrical triglycerides. This is critical for lipid nanoparticle (LNP) formulation and nutritional structured lipids where the fatty acid must be precisely located at the sn-2 position to maintain specific metabolic profiles[1].

Biocompatible Polycarbonate Manufacturing

The compound serves as the foundational building block for 5-benzyloxy-1,3-dioxan-2-one. This monomer undergoes ring-opening polymerization to yield biodegradable polycarbonates. Following hydrogenolysis, the resulting polymers possess pendant hydroxyl groups, making them highly functionalizable for targeted drug delivery applications [2].

Dendrimer and Macromolecule Cores

In the construction of symmetric poly(glycerol-succinic acid) dendrimers, the compound acts as a highly efficient branching ligand. Its ability to be deprotected via hydrogenolysis in >93% yield ensures that the acid-labile ester linkages of the dendrimer backbone remain completely intact during synthesis [3].

Physical Description

colourless to pale yellow oily liquid with a mild almond odou

XLogP3

0.7

Density

1.181-1.193

UNII

U197W5BT6M

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 89 of 91 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

4141-19-9
4141-20-2
1708-40-3
1319-88-6

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

1,3-Dioxan-5-ol, 2-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023

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